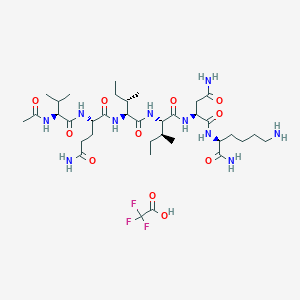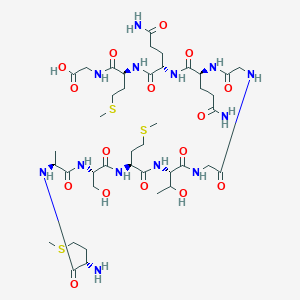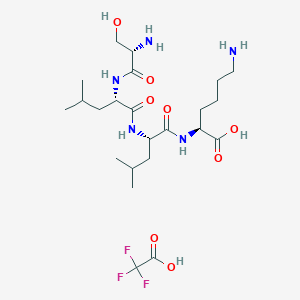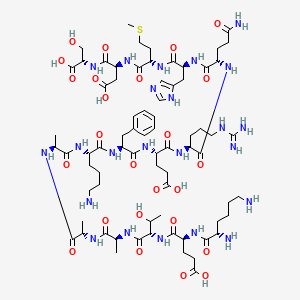
Dermorphin analog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dermorphin Analog is an analog of Dermorphin. Dermorphin is a natural heptapeptide μ-opioid receptor agonist found in amphibian skin.
Scientific Research Applications
1. Pharmacological Effects and Receptor Affinity
Dermorphin analogs demonstrate significant pharmacological effects and affinity for opiate receptors. Studies have shown that dermorphin and its analogs substituted at position 1 exhibit varying degrees of pharmacological effects, with some showing pronounced activity and moderate affinity for the opiate receptors (Darłak et al., 1983). Additionally, the N-terminal tetrapeptide of dermorphin analogs is essential for agonistic activity at μ-opioid receptors, with some analogs demonstrating distinct pharmacological profiles from traditional μ-opioid receptor agonists (Mizoguchi et al., 2011).
2. Analgesic Properties and Stability
Dermorphin analogs are potent opiate-like peptides with significant analgesic properties. The presence of a D-amino acid residue is crucial for bioactivity, and the synthesis of various analogs has helped in understanding structure-activity relationships. These analogs show potent analgesic activity, with some being more effective than morphine in in vitro assays (Castiglione et al., 1981). Furthermore, the resistance of dermorphin analogs to enzymatic degradation has been a key area of study, with findings indicating that additional D-amino acid substitutions do not always increase biostability (Darłak et al., 1988).
3. Detection and Quantification in Biological Samples
The detection and quantification of dermorphin and its analogs in biological samples, such as equine urine, have been crucial in controlling the abuse of these substances in equine sports. Methodologies developed include nano-UHPLC-MS/MS, offering sensitivity and specificity in detecting these peptides (Richards et al., 2013).
4. Neurophysiological Effects
Dermorphin analogs have been studied for their effects on neurophysiology, particularly in the hippocampal region. Studies indicate that specific dermorphin analogs can enhance population responses in rat hippocampal slices and influence the physiology of the brain (Jones et al., 1994).
5. Synthesis and Structural Studies
The synthesis and structural studies of dermorphin analogs have been essential in understanding their biological activity. Proton magnetic resonance studies have characterized dermorphin and its fragments, providing insights into their pharmacological activity and receptor interactions (Pastore et al., 1984).
properties
Molecular Formula |
C₄₄H₅₉N₁₁O₁₀ |
|---|---|
Molecular Weight |
901.43 |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H59N11O10/c1-54(24-37(59)50-34(23-28-13-17-30(58)18-14-28)43(65)55-20-6-10-36(55)41(63)53-35(25-56)38(46)60)42(64)33(22-26-7-3-2-4-8-26)52-40(62)32(9-5-19-49-44(47)48)51-39(61)31(45)21-27-11-15-29(57)16-12-27/h2-4,7-8,11-18,31-36,56-58H,5-6,9-10,19-25,45H2,1H3,(H2,46,60)(H,50,59)(H,51,61)(H,52,62)(H,53,63)(H4,47,48,49)/t31-,32+,33-,34-,35-,36-/m0/s1 |
SMILES |
CN(CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N)C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
sequence |
One Letter Code: Y-d-Arg-F-SAR-YPS-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







